molecular formula C10H10N2O2 B8416531 N-(2-Propynyl)-2-methyl-4-nitroaniline

N-(2-Propynyl)-2-methyl-4-nitroaniline

Cat. No. B8416531
M. Wt: 190.20 g/mol
InChI Key: ZPKLTILHQJEADZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Propynyl)-2-methyl-4-nitroaniline is a useful research compound. Its molecular formula is C10H10N2O2 and its molecular weight is 190.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-Propynyl)-2-methyl-4-nitroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-Propynyl)-2-methyl-4-nitroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

2-methyl-4-nitro-N-prop-2-ynylaniline

InChI

InChI=1S/C10H10N2O2/c1-3-6-11-10-5-4-9(12(13)14)7-8(10)2/h1,4-5,7,11H,6H2,2H3

InChI Key

ZPKLTILHQJEADZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NCC#C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of potassium carbonate (20.0 g) in DMSO (7 ml) was added triethylamine (3 ml) and 2-propyn-1-amine (7.10 g, 1.29×10-1 mole). 2-Fluoro-5-nitrotoluene (20.00 g, 1.29×10-1 mole) was added with stirring and the reaction mixture was heated at 50° C. for three days. The mixture was cooled, poured into excess water, and extracted with methylene chloride. The methylene chloride solution was dried over sodium sulfate, filtered and evaporated. The residue was chromotographed on a silica column, eluting with benzene, and recrystallized from benzene to afford yellow crystals; m.p. 121°-123° C. Yield: 15.02 g (61%). I.R. (KBr): 3344 (NH), 3226 (CH), 1580 and 1282 cm-1 (Ar-NO2).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Ar-NO2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
7.1 g
Type
reactant
Reaction Step Six
Quantity
3 mL
Type
solvent
Reaction Step Six

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